molecular formula C9H14N2O B14594535 1,4-Dimethyl-6-propylpyrimidin-2(1H)-one CAS No. 61404-60-2

1,4-Dimethyl-6-propylpyrimidin-2(1H)-one

Cat. No.: B14594535
CAS No.: 61404-60-2
M. Wt: 166.22 g/mol
InChI Key: IPMGAVPYZBPKBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-6-propylpyrimidin-2(1H)-one is a heterocyclic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-6-propylpyrimidin-2(1H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-6-propylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidinones.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-diones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1,4-Dimethyl-6-propylpyrimidin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-6-propylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dimethyl-6-ethylpyrimidin-2(1H)-one
  • 1,4-Dimethyl-6-butylpyrimidin-2(1H)-one
  • 1,4-Dimethyl-6-isopropylpyrimidin-2(1H)-one

Uniqueness

1,4-Dimethyl-6-propylpyrimidin-2(1H)-one is unique due to its specific alkyl substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group at the 6-position may confer distinct properties compared to other similar compounds.

Properties

CAS No.

61404-60-2

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1,4-dimethyl-6-propylpyrimidin-2-one

InChI

InChI=1S/C9H14N2O/c1-4-5-8-6-7(2)10-9(12)11(8)3/h6H,4-5H2,1-3H3

InChI Key

IPMGAVPYZBPKBE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC(=O)N1C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.